molecular formula C9H6F3N B1294352 3-(Trifluoromethyl)phenylacetonitrile CAS No. 2338-76-3

3-(Trifluoromethyl)phenylacetonitrile

Cat. No. B1294352
Key on ui cas rn: 2338-76-3
M. Wt: 185.15 g/mol
InChI Key: JOIYKSLWXLFGGR-UHFFFAOYSA-N
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Patent
US04895862

Procedure details

m-(Trifluoromethyl)phenylacetonitrile (30.0 g, 0.16 mol) was added to a suspension of hydroxylamine hydrochloride (18.8 g, 0.27 mol), methanol (145 mL) and 25% sodium methoxide/methanol (62 mL, 0.27 mol) at room temperature. The reaction mixture was then heated to reflux for 2 hours, cooled and concentrated in vacuo. The residue was partitioned between methylene chloride and water. The organic layer was separated and dried over magnesium sulfate. The organic layer was concentrated in vacuo. The residue was purified by flash chromatography on silica gel with elution by hexane/ethyl acetate (8/2). The desired product (7.2 g, 21%) was obtained as a white solid, m.p. 91°-92° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name
desired product
Yield
21%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.Cl.[NH2:15][OH:16].C[O-].[Na+].CO>CO>[OH:16][N:15]=[C:10]([NH2:11])[CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:12])([F:1])[F:13])[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC#N)(F)F
Name
Quantity
18.8 g
Type
reactant
Smiles
Cl.NO
Name
sodium methoxide methanol
Quantity
62 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
145 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel with elution by hexane/ethyl acetate (8/2)

Outcomes

Product
Name
desired product
Type
product
Smiles
ON=C(CC1=CC(=CC=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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